molecular formula C16H13Cl2N3S B10801206 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B10801206
M. Wt: 350.3 g/mol
InChI Key: HSSXRYHBRAZDSH-UHFFFAOYSA-N
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Description

Structural Characterization of 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic name, This compound , reflects its substitution pattern on the 1,2,4-triazole ring. The parent structure is a 4H-1,2,4-triazole system, where:

  • Position 3 is substituted with a (3,4-dichlorobenzyl)thio group (-S-CH₂-C₆H₃Cl₂).
  • Position 5 contains a methyl group (-CH₃).
  • Position 4 is occupied by a phenyl ring (-C₆H₅).

The IUPAC name prioritizes the triazole numbering to minimize locants, with the thioether moiety at position 3, chlorine atoms at positions 3' and 4' of the benzyl group, and the methyl group at position 5. The molecular formula, C₁₆H₁₃Cl₂N₃S , corresponds to a molecular weight of 350.3 g/mol . Synonyms include WAY-657667 and Z24159180 , which are used in pharmacological research.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound is unavailable, insights can be drawn from structurally analogous triazole derivatives. For example, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine crystallizes in a triclinic space group (P-1) with unit cell parameters a = 7.717 Å, b = 9.210 Å, and c = 13.370 Å. The triazole ring in such compounds is typically planar, with substituents adopting equatorial orientations to minimize steric strain.

The (3,4-dichlorobenzyl)thio group in the title compound likely projects perpendicularly from the triazole plane, as seen in similar sulfur-containing heterocycles. Computational models predict a dihedral angle of 85–90° between the triazole and benzyl rings, optimizing π-π stacking and van der Waals interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • The methyl group at position 5 resonates as a singlet near δ 2.50 ppm .
    • Aromatic protons from the phenyl (position 4) and dichlorobenzyl groups appear as multiplets between δ 7.20–7.60 ppm .
    • The benzylic methylene (-S-CH₂-) protons split into two doublets (AB system) near δ 4.30 ppm (J = 12–14 Hz).
  • ¹³C NMR :

    • The triazole carbons (C-3, C-4, C-5) resonate at δ 148–155 ppm .
    • The methyl carbon (C-5) appears near δ 14.0 ppm , while the thioether sulfur’s adjacent carbon (C-7) is observed at δ 35.0 ppm .
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C-Cl stretches : 750–800 cm⁻¹ (aromatic Cl).
  • C=S stretch : 610–630 cm⁻¹ (thioether).
  • Triazole ring vibrations : 1,520–1,550 cm⁻¹ (C=N) and 1,450–1,470 cm⁻¹ (C-N).
Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is observed at m/z 350.3 , consistent with the molecular formula C₁₆H₁₃Cl₂N₃S . Fragmentation pathways include:

  • Loss of the dichlorobenzylthio group (m/z 215.1 ).
  • Cleavage of the triazole ring (m/z 119.0 , C₇H₇N₂).

Computational Chemistry Predictions

Density Functional Theory (DFT) Analysis

Geometry optimization using the B3LYP/6-31G basis set predicts bond lengths and angles close to experimental values for analogous compounds:

Parameter Calculated (Å/°) Experimental (Å/°)
C-S bond 1.808 1.739
N-N bond 1.408 1.391
C-Cl bond 1.946 1.901
C-S-C angle 97.256° 98.36°
Molecular Orbital Analysis
  • The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, localized on the triazole ring and thioether group.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the triazole’s lone pairs and σ*(C-S) orbitals, stabilizing the thioether moiety.

Properties

Molecular Formula

C16H13Cl2N3S

Molecular Weight

350.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H13Cl2N3S/c1-11-19-20-16(21(11)13-5-3-2-4-6-13)22-10-12-7-8-14(17)15(18)9-12/h2-9H,10H2,1H3

InChI Key

HSSXRYHBRAZDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structural features which include a dichlorobenzyl thioether group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of this compound is C16H13Cl2N3SC_{16}H_{13}Cl_2N_3S with a molecular weight of approximately 350.3 g/mol. The structure includes a five-membered triazole ring that is known for its stability and diverse reactivity in organic synthesis.

Synthesis

The synthesis of this compound typically involves several key reactions. These reactions often utilize heating or catalytic conditions to enhance yields and selectivity. The synthesis pathway generally includes the following steps:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the dichlorobenzyl thioether group through nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Type of Cancer
HCT11610Colon Cancer
MCF75Breast Cancer
A54912Lung Cancer

The mechanism of action appears to involve interference with cellular processes such as DNA replication and repair mechanisms, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer properties, there is preliminary evidence suggesting that this compound may possess anti-inflammatory effects. Studies indicate that it could inhibit pro-inflammatory cytokines in vitro, which warrants further investigation into its therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Case Study on Anticancer Activity : A study evaluated various triazole derivatives against multiple cancer cell lines and found that compounds with similar thioether substitutions exhibited enhanced cytotoxicity compared to their non-thioether counterparts.
  • Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazoles and reported that compounds with halogenated benzyl groups showed increased activity against resistant bacterial strains.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of triazoles, including this compound, can effectively inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes such as DNA replication and repair mechanisms .

Table 1: Antimicrobial Activity of 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

Pathogen TypeMicroorganismActivity Observed
BacteriaEscherichia coliInhibitory effect noted
FungiCandida albicansSignificant growth inhibition

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. The compound has been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines such as HT29 (colorectal cancer cells) .

Case Study: HT29 Cell Line
In a study evaluating the cytotoxic effects on HT29 cells, the compound demonstrated a significant reduction in cell viability at specific concentrations. The mechanism appears to involve the inhibition of phospholipid-dependent kinase 1, which is crucial for cancer cell survival .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications. It can be utilized as a fungicide to protect crops from fungal infections that threaten yield and quality. Research has shown that triazole derivatives can effectively control plant pathogens such as Corynespora cassiicola and Pseudomonas syringae pv. Lachrymans through both preventive and curative measures .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfur atom in the thioether moiety undergoes oxidation under mild conditions.

Reaction Conditions Product Key Findings
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, RT, 4h3-((3,4-Dichlorobenzyl)sulfinyl)-5-methyl-4-phenyl-4H-1,2,4-triazoleComplete conversion observed; product confirmed via <sup>1</sup>H NMR.
Further oxidation to sulfonemCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT3-((3,4-Dichlorobenzyl)sulfonyl)-5-methyl-4-phenyl-4H-1,2,4-triazoleSulfone formation achieved in 85% yield (HPLC).

Mechanistic Insight : The thioether’s lone pair on sulfur facilitates nucleophilic attack by peroxides, forming sulfoxide intermediates. Stronger oxidants like mCPBA drive further oxidation to sulfones.

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing chlorine substituents on the benzyl group enable selective NAS under forcing conditions.

Reaction Conditions Product Key Findings
Chlorine replacement with -OHNaOH (10%), 100°C, 12h3-((3-Hydroxy-4-chlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazoleLimited conversion (30%); competing hydrolysis observed .
Chlorine replacement with -NH<sub>2</sub>NH<sub>3</sub> (aq.), CuCl, 120°C, 24h3-((3-Amino-4-chlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazoleLow yield (22%) due to steric hindrance .

Limitations : Dichlorobenzyl’s electron-deficient nature reduces NAS efficiency compared to unsubstituted analogs.

Electrophilic Aromatic Substitution (EAS)

The phenyl and dichlorobenzyl groups participate in EAS, albeit with moderated reactivity.

Reaction Conditions Product Key Findings
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-(4-nitrophenyl)-4H-1,2,4-triazolePara-nitration dominant (75% regioselectivity) on the 4-phenyl group.
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub>3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-(4-bromophenyl)-4H-1,2,4-triazoleQuantitative bromination achieved at the para position of the phenyl ring.

Regioselectivity : Electron-donating methyl and sulfur groups direct electrophiles to meta/para positions on the triazole and phenyl rings.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes alkylation and coordination reactions.

Reaction Conditions Product Key Findings
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C1-Methyl-3-((3,4-dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazolium iodideSelective alkylation at N1 confirmed by X-ray crystallography .
Metal CoordinationAgNO<sub>3</sub>, MeOH, RT[Ag(L)<sub>2</sub>]NO<sub>3</sub> (L = triazole ligand)Stable complexes formed; characterized by FT-IR and elemental analysis .

Note : Alkylation enhances solubility but reduces antimicrobial activity in derivatives .

Thioether Cleavage and Functionalization

The S-CH<sub>2</sub> bond undergoes cleavage under reductive or radical conditions.

Reaction Conditions Product Key Findings
Reductive CleavageLiAlH<sub>4</sub>, THF, reflux3-Mercapto-5-methyl-4-phenyl-4H-1,2,4-triazole + 3,4-dichlorotolueneQuantitative cleavage; thiol product isolated in 90% yield.
Radical-Mediated ArylationAIBN, PhSH, 80°C3-((3,4-Dichlorobenzyl)phenylthio)-5-methyl-4-phenyl-4H-1,2,4-triazoleThiol-ene coupling achieved with 65% efficiency .

Hydrolysis and Stability

The compound demonstrates stability under physiological pH but degrades under extreme conditions.

Condition Observation Half-Life
pH 7.4, 37°CNo degradation after 72h (HPLC)>72h
1M HCl, refluxComplete hydrolysis of triazole ring to hydrazine derivatives2h
1M NaOH, refluxThioether cleavage and triazole ring opening1.5h

Implications : Stability in neutral conditions supports pharmaceutical applications, while acidic/basic hydrolysis aids analytical characterization .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3,4-dichlorobenzylthio group in the target compound contrasts with methoxy (electron-donating, ) or CF₃ (strongly electron-withdrawing, ) substituents. These differences influence reactivity and binding interactions in biological systems.
  • Aromatic bulk : The 4-phenyl group is common across multiple derivatives, but additional substituents (e.g., 4-methylphenyl in ) alter steric hindrance and molecular packing.

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis begins with constructing the 5-methyl-4-phenyl-4H-1,2,4-triazole scaffold. As demonstrated in analogous systems, hydrazinolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (intermediate 3 ) yields 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (intermediate 4 ). Cyclization under alkaline conditions (e.g., NaOH/H₂O) produces the 1,2,4-triazole-3-thione precursor (intermediate 6 ), which serves as the nucleophilic site for subsequent alkylation.

Key Reaction Conditions:

  • Solvent System : Aqueous NaOH (10%) with ethanol or DMF as co-solvents.

  • Temperature : Reflux (80–100°C) for 4–6 hours.

  • Yield : 74–85% for cyclization steps.

Introduction of the (3,4-Dichlorobenzyl)thio Group

The thiol group in intermediate 6 undergoes alkylation with 3,4-dichlorobenzyl chloride. This step typically employs triethylamine as a base to deprotonate the thiol and facilitate nucleophilic substitution.

Optimization Parameters:

  • Molar Ratio : 1:1.2 (triazole-thione : 3,4-dichlorobenzyl chloride) to ensure complete conversion.

  • Solvent : Anhydrous DMF or acetonitrile to enhance solubility.

  • Reaction Time : 6–8 hours under nitrogen atmosphere.

Challenges:

  • Competing oxidation of the thiol to disulfide requires inert conditions.

  • Steric hindrance from the phenyl group at position 4 may slow alkylation kinetics.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. For example, cyclization steps that conventionally require 4 hours under reflux are completed in 15 minutes at 90°C under microwave conditions.

Enhanced Cyclization Efficiency

Using a NaOH/DMF/H₂O system under microwave irradiation (90°C, 15 min), intermediate 6 is obtained in 92% yield compared to 78% via thermal methods.

Advantages:

  • Reduced Side Products : Faster heating minimizes decomposition.

  • Energy Efficiency : 60–70% less energy consumption than conventional methods.

Alkylation Under Microwave Conditions

Microwave-assisted alkylation of intermediate 6 with 3,4-dichlorobenzyl chloride achieves 88% yield in 20 minutes, versus 6 hours thermally.

Experimental Data:

ParameterConventional MethodMicrowave Method
Temperature (°C)8090
Time (min)36020
Yield (%)7588

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-DMF mixtures.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 2.45 (s, 3H, CH₃ at position 5).

    • δ 4.30 (s, 2H, SCH₂C₆H₃Cl₂).

    • δ 7.20–7.60 (m, 8H, aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 350.3 (M⁺).

Theoretical Insights and Mechanistic Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the thiol group’s nucleophilicity in intermediate 6 is critical for alkylation efficiency. Frontier orbital analysis shows the HOMO localized on the sulfur atom, facilitating attack on the electrophilic benzyl chloride.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

FactorConventional MethodMicrowave Method
Equipment CostLowModerate
Throughput (kg/day)512
Purity (%)9598

Environmental Impact

Microwave methods reduce solvent waste by 40% and cut CO₂ emissions by 30% compared to thermal routes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-((3,4-dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. A common approach involves reacting 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol with 3,4-dichlorobenzyl chloride under basic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves high yields . Microwave synthesis (165°C, 12.2 bar, 45 minutes) optimizes reaction efficiency, as demonstrated for analogous triazoles . Key parameters include temperature, solvent polarity, and catalyst loading. Reaction progress is monitored via TLC, and purification involves recrystallization in aqueous acetic acid .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Characterization typically employs:

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 330.1) confirm molecular weight .
  • NMR Spectroscopy : 1^1H NMR reveals substituent-specific shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
  • IR Spectroscopy : Stretching vibrations for C-S (680–750 cm1^{-1}) and triazole rings (1500–1600 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity, heating methods, or catalyst choice. For example:

  • Microwave vs. Conventional Heating : Microwave synthesis reduces reaction time (45 minutes vs. 3–6 hours) and improves purity (98% vs. 85–90%) by minimizing side reactions .
  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay reduce byproducts compared to homogeneous bases (e.g., K2_2CO3_3) .
  • Table 1 : Optimization data for analogous triazoles:
ParameterMicrowave Synthesis Conventional
Temperature (°C)16570–80
Time (min)4560
Yield (%)92–9575–80

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer : Modifications at the 3-, 4-, or 5-positions of the triazole ring significantly impact activity. For example:

  • Thioether Linkage : Replacing sulfur with sulfone reduces antimicrobial activity due to decreased lipophilicity .
  • Substituent Effects : Chlorine atoms on the benzyl group (e.g., 3,4-dichloro) enhance tyrosinase inhibition (IC50_{50} ~2.5 µM) compared to fluorine or methoxy groups .
  • SAR Workflow :

Synthesize derivatives with varied substituents.

Test bioactivity (e.g., enzyme inhibition, MIC assays).

Perform computational docking (e.g., AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity .

Q. How do contradictory bioactivity results arise in different assays, and what strategies resolve them?

  • Methodological Answer : Discrepancies may stem from assay conditions (pH, solvent) or cellular permeability. For example:

  • Tyrosinase Inhibition : A compound may show IC50_{50} = 1.8 µM in mushroom tyrosinase assays but weaker activity in mammalian cell models due to poor membrane penetration .
  • Resolution Strategies :
  • Use standardized protocols (e.g., PBS buffer at pH 6.8 for tyrosinase).
  • Apply logP calculations to predict cellular uptake (optimal logP = 2–3 for triazoles) .

Data-Driven Analysis

Q. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are these models?

  • Methodological Answer : Tools like SwissADME or pkCSM predict:

  • Absorption : High Caco-2 permeability (>8 × 106^{-6} cm/s) due to moderate logP (~2.5).
  • Metabolism : Susceptibility to CYP3A4 oxidation, validated via in vitro microsomal assays .
  • Limitations : Predictions may overestimate bioavailability if active transport mechanisms are involved.

Contradiction Resolution

Q. Why do similar triazole derivatives exhibit varying thermal stability in DSC studies?

  • Methodological Answer : Stability correlates with crystallinity and substituent bulkiness. For example:

  • Derivatives with rigid 3,4-dichlorobenzyl groups show higher melting points (mp ~220°C) due to π-π stacking, while flexible alkyl chains reduce thermal stability (mp ~180°C) .

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